Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester at position 3 and an acetamido group linked to a 3-oxopiperazine moiety at position 2. The 3-oxopiperazine group introduces a cyclic amide structure, which may enhance hydrogen-bonding interactions and influence pharmacological activity . The tetrahydrobenzothiophene scaffold is analogous to bioactive molecules in medicinal chemistry, often associated with central nervous system (CNS) or protease inhibitor applications.
Properties
IUPAC Name |
methyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-23-16(22)13-9-4-2-3-5-11(9)24-15(13)19-12(20)8-10-14(21)18-7-6-17-10/h10,17H,2-8H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITCBABBSMXUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiophene core, which is known for various biological activities, including antitumor and analgesic properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name: this compound
Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: 373.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The piperazine moiety is thought to play a crucial role in modulating these interactions. The exact mechanism remains to be fully elucidated but may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could potentially act on neurotransmitter receptors, influencing pain pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- A study reported that derivatives of benzothiophene exhibited IC₅₀ values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxic activity .
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 (Breast) |
| Compound B | 49.9 | HeLa (Cervical) |
Analgesic Activity
The analgesic effects of related compounds have been evaluated using the "hot plate" method in animal models. Findings suggest that these compounds can effectively reduce pain responses:
- Compounds derived from benzothiophene exhibited analgesic effects that surpassed those of standard analgesics like metamizole .
Case Studies
- MCF-7 Cell Line Study:
- Animal Model Analgesic Study:
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs from the evidence (Table 1):
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
*Calculated based on IUPAC nomenclature; exact mass requires experimental validation.
Key Observations :
- Target Compound: The 3-oxopiperazine group introduces a six-membered ring with a ketone oxygen, enabling hydrogen-bond donor/acceptor interactions critical for target binding .
- Analog 6o : The 4-hydroxyphenyl and ethoxy groups enhance hydrophilicity but may reduce membrane permeability compared to the target compound.
- Acetylsulfanyl Derivative : The thioether linkage (S–CO) may confer redox activity or metabolic instability, unlike the stable amide bond in the target.
Physicochemical and Pharmacological Properties
- Lipophilicity : The methyl ester in the target compound may enhance lipophilicity relative to ethyl esters (e.g., 6o), influencing blood-brain barrier penetration .
- Biological Activity : Analogs in and are precursors for azomethine derivatives with reported bioactivity, suggesting the target compound could be optimized for CNS or antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
